
5-(Aminomethyl)benzene-1,3-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)benzene-1,3-disulfonamide is an organic compound with the molecular formula C7H10N2O4S2 It is characterized by the presence of an aminomethyl group attached to a benzene ring, which also bears two sulfonamide groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through the double Mitsunobu annulation reaction, which is effective for constructing medium to large ring systems in moderate to good chemical yields . This reaction involves the use of reagents such as triphenylphosphine and diethyl azodicarboxylate under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)benzene-1,3-disulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aminomethyl and sulfonamide groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophiles involved.
Applications De Recherche Scientifique
5-(Aminomethyl)benzene-1,3-disulfonamide has several scientific research applications:
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and other biological interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)benzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The aminomethyl group may also play a role in binding to specific sites on the target molecules, enhancing the compound’s effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3-disulfonamide: Lacks the aminomethyl group but shares the sulfonamide functionality.
4-(Aminomethyl)benzene-1,3-disulfonamide: Similar structure but with the aminomethyl group at a different position.
Uniqueness
5-(Aminomethyl)benzene-1,3-disulfonamide is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This positioning may result in different biological activities and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
918810-53-4 |
|---|---|
Formule moléculaire |
C7H11N3O4S2 |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
5-(aminomethyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C7H11N3O4S2/c8-4-5-1-6(15(9,11)12)3-7(2-5)16(10,13)14/h1-3H,4,8H2,(H2,9,11,12)(H2,10,13,14) |
Clé InChI |
BCLMDXPEQCHBQU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1S(=O)(=O)N)S(=O)(=O)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



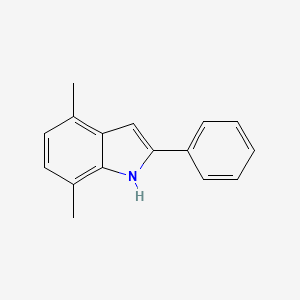
![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)
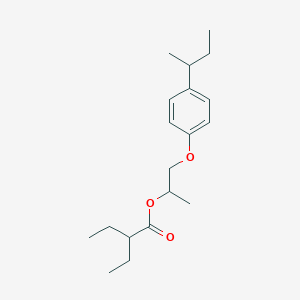
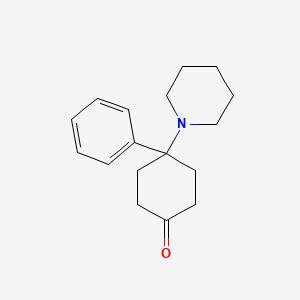
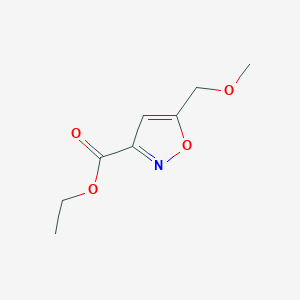
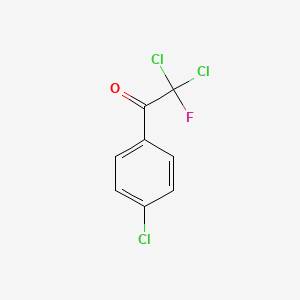


![N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide](/img/structure/B13997285.png)
![4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B13997300.png)
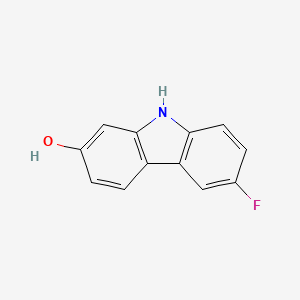

![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
